molecular formula C17H17FN6O2S B2808421 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1171698-23-9

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2808421
CAS No.: 1171698-23-9
M. Wt: 388.42
InChI Key: LINVKSARRYTHCF-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a piperazine ring bearing a 4-fluorophenyl sulfonyl group and at the 6-position with a 1H-pyrazole moiety. The pyrazole ring may facilitate hydrogen bonding or π-π interactions, influencing pharmacological activity. Structural characterization methods such as ¹H/¹³C/¹⁹F NMR and mass spectrometry are critical for confirming its purity and identity .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-10-8-22(9-11-23)16-12-17(20-13-19-16)24-7-1-6-21-24/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINVKSARRYTHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The final step involves the sulfonylation of the piperazinyl group with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂-NR₂) in this compound undergoes nucleophilic substitution reactions under basic conditions. The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the sulfur atom, facilitating displacement reactions.

Reaction Type Reagents/Conditions Product
AlkylationAlkyl halides, K₂CO₃, DMF, 80–100°C4-(4-((4-Fluorophenyl)alkylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
ArylationAryl boronic acids, Pd(PPh₃)₄, dioxaneSulfonamide group replaced with aryl substituents

Key Findings :

  • Alkylation occurs preferentially at the sulfonamide nitrogen due to steric hindrance from the adjacent piperazine ring.

  • Suzuki-Miyaura coupling enables aryl group introduction with yields >75% under optimized Pd catalysis .

Oxidation and Reduction Reactions

The pyrimidine and pyrazole rings exhibit redox activity.

Oxidation

The pyrimidine ring undergoes oxidation at the C2 and C4 positions under strong oxidizing agents:

text
**Reagents**: KMnO₄ (acidic conditions), H₂O₂/AcOH **Products**: - 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine-2,4-dione [6][9]

Reduction

Selective reduction of the pyrimidine ring is achieved using catalytic hydrogenation:

text
**Reagents**: H₂ (1 atm), Pd/C, EtOH, 25°C **Products**: - Dihydro derivative with saturated pyrimidine ring [6][8]

Table 1 : Redox Reaction Outcomes

Reaction Yield (%) Selectivity
Oxidation68–72C2 > C4
Reduction85–90Pyrimidine ring

Cyclization and Coupling Reactions

The pyrazole ring participates in cycloaddition and cross-coupling reactions:

Huisgen Cycloaddition

The 1H-pyrazole-1-yl group reacts with alkynes via click chemistry:

text
**Conditions**: Cu(I) catalyst, DMF/H₂O, RT **Product**: Triazole-linked conjugates [10][12]

Buchwald-Hartwig Amination

The pyrimidine chloride (if present) undergoes C–N coupling:

text
**Reagents**: Pd₂(dba)₃, Xantphos, aryl amines **Product**: 6-(Arylamino)pyrimidine derivatives [7][9]

Key Mechanistic Insight :

  • The electron-deficient pyrimidine ring directs electrophilic substitution at C5, while the pyrazole nitrogen acts as a directing group for metalation .

Hydrolysis and Solvolysis

The sulfonamide group is susceptible to hydrolysis under extreme conditions:

Conditions Products
6M HCl, reflux, 12h4-Fluorobenzenesulfonic acid + 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
NaOH (aq.), 100°C, 8hDegradation to pyrazole and pyrimidine fragments

Biological Activity and Reactivity Correlations

The compound inhibits MARK4 (Microtubule Affinity-Regulating Kinase 4) via competitive ATP binding, with IC₅₀ values in the micromolar range. Structural modifications (e.g., sulfonamide alkylation) enhance binding affinity by 3–5 fold .

Table 2 : Substituent Effects on MARK4 Inhibition

R Group IC₅₀ (μM) Reference
-SO₂-(4-F-C₆H₄)12.5
-SO₂-(3,5-F₂-C₆H₃)8.0
-SO₂-(CH₂)₂CH₃18.3

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the sulfonamide bond, forming 4-fluorophenyl radicals.

  • Thermal Stability : Decomposes above 220°C via pyrimidine ring fragmentation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders:
Research indicates that compounds similar to 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine may interact with neurotransmitter receptors, making them potential candidates for treating neurological disorders such as anxiety and depression. The compound's ability to modulate serotonin and dopamine receptors has been investigated for its therapeutic implications .

2. Anticancer Activity:
The pyrazolyl-pyrimidine derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, related compounds have demonstrated significant anticancer activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with reported growth inhibition percentages of 38.44% and 54.25%, respectively . This suggests that the compound may possess similar properties worthy of further exploration.

3. Anti-inflammatory Properties:
Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects. The introduction of specific substituents at the pyrazole core has been shown to enhance these properties, indicating that modifications to the structure of this compound could yield potent anti-inflammatory agents .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study published in MDPI highlighted the anticancer potential of aminopyrazole-based compounds, demonstrating their effectiveness in inhibiting cancer cell growth while sparing normal fibroblasts from toxicity . This reinforces the hypothesis that this compound could be further investigated for similar applications.

Case Study 2: Neuropharmacology
Research into similar piperazine derivatives has revealed their role in modulating neurotransmitter systems, particularly in models of anxiety and depression. These findings suggest that the target compound may have useful applications in treating psychiatric disorders by influencing serotonin and dopamine pathways .

Mechanism of Action

The mechanism of action of 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Sulfonamide Groups

Compounds from (e.g., 6i , 6j ) share the piperazine-sulfonamide scaffold but differ in substituents. For example:

  • 6i: 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine
  • 6j: 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine

These compounds replace the pyrimidine core with benzhydryl or bis(4-fluorophenyl)methyl groups, which increase steric bulk and hydrophobicity. The target compound’s pyrimidine-pyrazole system likely offers improved solubility compared to these analogues due to its heteroaromatic nature .

Pyrimidine-Based Analogues with Fluorinated Substituents

  • Elenestinib (): Contains a pyrimidine-piperazine-pyrrolotriazine scaffold with a 4-fluorophenyl group. While elenestinib’s pyrrolotriazine ring enhances planar rigidity, the target compound’s pyrazole substitution may allow greater conformational flexibility, affecting target selectivity .

Pyrazolopyrimidinones and Related Derivatives

  • MK69 (): A pyrazolopyrimidinone with a trifluoromethylphenyl-piperazine substituent. The trifluoromethyl group’s strong electron-withdrawing effect contrasts with the target compound’s sulfonyl group, which may modulate electronic distribution and binding kinetics at enzymatic active sites .

Table 1: Key Properties of Selected Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrimidine 4-Fluorophenyl sulfonyl, pyrazole ~420 (estimated) Not reported Balanced lipophilicity, moderate solubility
6i/6j () Piperazine-sulfonamide Bis(4-fluorophenyl)methyl ~600 132–230 High hydrophobicity, crystalline
Elenestinib () Pyrrolotriazine 4-Fluorophenyl, aminoethylpyrimidine ~550 Not reported Rigid structure, high target affinity
MK69 () Pyrazolopyrimidinone Trifluoromethylphenyl-piperazine ~450 Not reported Enhanced metabolic stability

Biological Activity

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17FN6O2SC_{16}H_{17}FN_{6}O_{2}S, with a molecular weight of approximately 376.41 g/mol. Its structure features a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are critical for its biological activity.

The compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential as an anti-inflammatory , antimicrobial , and anticancer agent. The presence of the pyrazole ring enhances its reactivity and biological potency.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant anti-inflammatory effects. For instance, compounds have shown inhibitory activity against tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that similar pyrazole derivatives exhibited good activity against various bacterial strains such as E. coli and S. aureus, suggesting potential applications in treating infections .

Case Studies

Several case studies highlight the compound's efficacy in different biological contexts:

  • Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. Some compounds demonstrated up to 85% inhibition of TNF-α at concentrations significantly lower than traditional treatments .
  • Antimicrobial Efficacy : Research on related compounds showed promising results against resistant bacterial strains, indicating that modifications in the piperazine and sulfonamide groups could enhance antimicrobial potency .
  • Cancer Research : In cancer models, derivatives of this compound have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityNotes
3-(4-(5-Fluoro-thiophen-2-sulfonyl)piperazin-1-yl)Thiophene ringAntimicrobialEnhanced reactivity due to thiophene
1-(4-Chlorophenyl)-3-(trifluoromethyl)-pyrazoleTrifluoromethyl groupAnti-inflammatoryHigh potency against TNF-α
N-(3-Chloro-2-methylphenyl)-pyrimidine derivativePyrimidine coreAnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

Core pyrimidine formation : Condensation of thiourea with β-diketones under acidic conditions.

Piperazine sulfonylation : Reaction of piperazine with 4-fluorophenyl sulfonyl chloride in dichloromethane at 0–5°C.

Coupling reactions : Nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyrazole moiety.

  • Critical parameters : Temperature control during sulfonylation (prevents side reactions), solvent polarity for coupling efficiency (e.g., DMF vs. THF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .
    • Data Table :
StepReagents/ConditionsYield Range (%)Purity (HPLC)
1HCl/EtOH, reflux60–7585–90
2DCM, 0–5°C80–92≥95
3Pd(PPh₃)₄, DMF50–6590–95

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group at δ 3.2–3.5 ppm for piperazine protons) .
  • Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 430.12) .
  • X-ray crystallography : Resolves spatial arrangement of the sulfonyl-piperazine-pyrimidine core .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays to test inhibition of PI3K/AKT/mTOR pathways.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values ≤10 µM indicating potency .
  • Solubility screening : Measure logP values (e.g., 2.8 ± 0.3) via shake-flask method to guide formulation .

Advanced Research Questions

Q. How does the sulfonyl-piperazine-pyrimidine scaffold influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodology :

  • Comparative SAR studies : Replace the 4-fluorophenyl sulfonyl group with chlorophenyl or methoxyphenyl analogs.
  • Key findings : Fluorine enhances binding affinity (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for chloro) due to electronegativity and hydrophobic interactions .
    • Data Table :
R Group (Sulfonyl)IC₅₀ (PI3Kα, nM)Selectivity (vs. PI3Kβ)
4-Fluorophenyl12 ± 215-fold
4-Chlorophenyl28 ± 48-fold
2,5-Dimethoxyphenyl45 ± 63-fold

Q. What strategies optimize metabolic stability without compromising target affinity?

  • Methodology :

  • Prodrug design : Introduce acetylated piperazine to reduce first-pass metabolism.
  • Isotope labeling : Use ¹⁸F or ¹¹C for PET imaging to track in vivo stability .
  • Cytochrome P450 assays : CYP3A4/2D6 inhibition studies guide structural tweaks (e.g., pyrazole methylation reduces CYP2D6 inhibition by 40%) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in antiproliferative activity (IC₅₀ = 5 µM vs. 20 µM in MCF-7 cells).

  • Root cause analysis : Differences in assay conditions (e.g., serum concentration, incubation time).
  • Resolution : Standardize protocols using CLSI guidelines and validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. What computational methods predict off-target interactions for this compound?

  • Methodology :

  • Molecular docking : AutoDock Vina screens against Pharmaprojects’ target database.
  • Pharmacophore modeling : Identifies overlap with adenosine receptors (e.g., A₂A Ki = 120 nM) .
  • Machine learning : Train Random Forest models on ChEMBL data to flag hERG channel liabilities .

Data Contradiction Analysis

Q. Why do solubility measurements vary between studies (e.g., 25 µM vs. 50 µM in PBS pH 7.4)?

  • Factors :

  • Aggregation : Dynamic light scattering (DLS) detects nanoaggregates at >30 µM.
  • Ionic strength : Higher NaCl concentrations reduce solubility via salting-out effects.
    • Mitigation : Use co-solvents (e.g., 5% DMSO) or cyclodextrin-based formulations .

Key Research Gaps

  • In vivo pharmacokinetics : Limited data on oral bioavailability (%F) and brain penetration (BBB permeability).
  • Target validation : Unclear if off-target effects (e.g., serotonin receptors) contribute to observed toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.